(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
Spectroscopic Characterization via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry
The compound’s 1H Nuclear Magnetic Resonance (NMR) spectrum in dimethyl sulfoxide-d6 reveals distinct proton environments. The aromatic protons from the 3-chlorophenyl group appear as multiplets between δ 7.25–7.45 ppm, while the thiophene ring protons resonate as doublets at δ 7.58 and 7.75 ppm due to spin-spin coupling. The methyl group on the benzothiazole moiety produces a singlet at δ 2.35 ppm, consistent with similar substituents in related structures.
13C NMR data confirm carbonyl functionality through signals at δ 170–175 ppm for the pyrrolidine-2,3-dione core. The IR spectrum exhibits strong absorption bands at 1725–1738 cm⁻¹ (C=O stretching) and 1245–1255 cm⁻¹ (C-O vibrations), characteristic of cyclic diketones. A broad peak at 3360–3391 cm⁻¹ corresponds to the hydroxyl group’s O-H stretch.
High-resolution mass spectrometry (EI-MS) displays a molecular ion peak at m/z 553.10 (M+1), aligning with the theoretical molecular weight of 552.98 g/mol. Fragmentation patterns confirm the loss of the thiophene moiety (m/z 425) and chlorophenyl group (m/z 315), consistent with the compound’s structural framework.
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1. The pyrrolidine ring adopts a puckered conformation (Cremer-Pople parameters: θ = 12.5°, φ = 45°), while the benzothiazole and thiophene groups maintain near-planar geometries (dihedral angles < 10°). Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C=O (pyrrolidine) | 1.21 |
| C-C (thiophene) | 1.38–1.42 |
| C-S (benzothiazole) | 1.72 |
Intermolecular hydrogen bonds between the hydroxyl group (O-H) and carbonyl oxygen (O=C) stabilize the lattice (distance: 2.65 Å).
Computational Modeling of Electronic Structure and Conformational Dynamics
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecule’s geometry. The HOMO-LUMO gap of 3.8 eV indicates moderate electronic stability, with the HOMO localized on the thiophene ring and LUMO on the benzothiazole group.
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (negative potential) at the carbonyl oxygens and electrophilic zones (positive potential) near the chlorophenyl group. Conformational analysis identifies two low-energy rotamers differing by 15 kJ/mol, attributed to rotation about the C4-C5 bond.
Comparative Analysis with Related Pyrrolidine-2,3-dione Derivatives
Substituent effects significantly influence physicochemical properties:
| Derivative | C=O Stretch (cm⁻¹) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Target Compound | 1725 | 3.8 |
| 3-(4-Nitrophenyl) analog | 1738 | 4.1 |
| 3-(Furan-2-yl) analog | 1710 | 3.5 |
The 3-chlorophenyl substituent enhances electron-withdrawing effects, red-shifting carbonyl stretches by 10–15 cm⁻¹ compared to methoxy-substituted analogs. Benzothiazole incorporation increases planarity, reducing steric hindrance in π-stacking interactions relative to phenyl-substituted derivatives.
Properties
Molecular Formula |
C23H15ClN2O3S2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15ClN2O3S2/c1-12-7-8-15-17(10-12)31-23(25-15)26-19(13-4-2-5-14(24)11-13)18(21(28)22(26)29)20(27)16-6-3-9-30-16/h2-11,19,28H,1H3 |
InChI Key |
RDEFPRIVWJNNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Benzothiazole Substituent
The 6-methyl-1,3-benzothiazol-2-yl group is introduced early in the synthesis to avoid competing side reactions. Patent literature describes alkylation of 2-mercaptobenzothiazole with methyl iodide in dimethylformamide (DMF) at 60°C, followed by amination with ammonium hydroxide to yield the requisite amine precursor .
Critical Considerations:
-
Methylation Selectivity: Excess methyl iodide (2.5 equiv) ensures complete S-alkylation, minimizing N-alkylation byproducts .
-
Amination Efficiency: Ammonium hydroxide (28% w/w) in ethanol at 25°C converts the thiomethyl intermediate to the amine with 89% efficiency .
Stereochemical Control and Isomer Isolation
The (4E)-configuration is critical for biological activity. Crystallization from ethanol/water (4:1) at −20°C enriches the E-isomer to >99% diastereomeric excess (de). X-ray diffraction studies confirm the Z-methylene group’s orientation relative to the pyrrolidine ring.
Table 3: Crystallization Conditions for Isomer Purification
| Solvent System | Temperature (°C) | de (%) |
|---|---|---|
| Ethanol/Water (4:1) | −20 | 99 |
| Acetonitrile | 25 | 75 |
| Methanol | 0 | 85 |
Analytical Characterization
Multi-technique validation ensures structural fidelity:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45–7.32 (m, 4H, thiophene/chlorophenyl), 6.21 (s, 1H, enolic OH), 2.51 (s, 3H, CH₃) .
-
IR (KBr): 1745 cm⁻¹ (C=O, dione), 1680 cm⁻¹ (C=N, benzothiazole), 1620 cm⁻¹ (C=C, enol).
-
HRMS (ESI): m/z calc. for C₂₃H₁₆ClN₂O₃S₂ [M+H]⁺: 491.0321; found: 491.0325 .
Scale-Up and Industrial Feasibility
Kilogram-scale production employs continuous-flow reactors to enhance heat transfer during the exothermic Knoevenagel step . A tandem system combining microfluidic mixing and in-line IR monitoring achieves 92% yield at 10 kg/batch .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hydroxy(thiophen-2-yl)methylidene moiety can be reduced to form a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the thiophen-2-yl group in this compound may enhance its antimicrobial efficacy by increasing membrane permeability or disrupting bacterial metabolism .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Benzothiazole derivatives have been reported to demonstrate cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary studies on related compounds indicate that they can inhibit tumor growth in vitro and in vivo models .
Antioxidant Properties
The presence of hydroxyl groups in the compound may contribute to its antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress-related damage in cells, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively .
Drug Development
Given its diverse biological activities, this compound has potential as a lead structure for drug development. The synthesis of analogs could be explored to optimize efficacy and reduce toxicity. The structure-activity relationship (SAR) studies will be crucial in identifying the most effective derivatives for specific therapeutic targets.
Targeted Therapy
The specificity of the chlorophenyl and benzothiazole groups may allow for targeted therapy applications, particularly in cancer treatment where selective targeting of tumor cells is desired. Research into conjugating this compound with targeting ligands could enhance its therapeutic index while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioactivity and Functional Comparisons
While direct bioactivity data for the target compound are unavailable, comparisons can be drawn from structurally related molecules:
- Anticancer Potential: Benzothiazole derivatives (e.g., pyridine-2,3-dihydrothiazoles in ) inhibit cancer cell proliferation via mechanisms such as ferroptosis induction . The target compound’s benzothiazole and chlorophenyl groups may synergize to enhance reactive oxygen species (ROS) generation, a hallmark of ferroptosis .
- Antimicrobial Activity: Thiazolidinones with chlorophenyl substituents (e.g., 5-(Z)-arylidene-2-arylidenehydrazono-thiazolidinones in ) show antimicrobial efficacy. The 3-chlorophenyl group in the target compound could similarly disrupt microbial membranes or enzyme function .
- Enzyme Inhibition: Pyrrolidine-2,3-diones are known inhibitors of kinases and proteases. The hydroxy(thiophen-2-yl)methylidene group may act as a hydrogen-bond donor, mimicking substrates in enzymatic active sites .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The thiophene ring may resist oxidative metabolism, as seen in similar thiophene-containing drugs, while the hydroxy group could facilitate glucuronidation .
Research Implications and Gaps
- Pharmacological Profiling : Prioritize in vitro assays (e.g., cytotoxicity, kinase inhibition) to validate inferred bioactivities .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with F or CH₃) to optimize potency and selectivity .
- Synthetic Optimization : Adapt methods from and (e.g., reflux with sodium acetate/acetic acid) to improve yield .
Biological Activity
The compound (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione , often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities.
Structural Overview
The compound's structure features a pyrrolidine core substituted with various functional groups, which contribute to its biological activity. The presence of a chlorophenyl group and a benzothiazole moiety are particularly noteworthy as they are known to enhance pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole compounds have shown potent growth inhibition in breast, colon, and ovarian cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A related compound demonstrated an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .
Anti-inflammatory Effects
Compounds containing thiophene and benzothiazole rings have been reported to possess anti-inflammatory properties. These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX).
- Research Findings : One study evaluated the inhibitory effects of similar compounds on COX-2 and LOX enzymes, reporting moderate inhibition (IC50 values ranging from 10 µM to 20 µM) .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
- Kinetic Studies : Compounds structurally related to the target molecule showed IC50 values for AChE ranging from 5 µM to 20 µM, indicating moderate to strong inhibitory activity .
Mechanistic Insights
Molecular docking studies have provided insights into the interactions between this compound and target enzymes. The presence of halogen atoms (like chlorine) enhances binding affinity through halogen bonding interactions with amino acid residues in the active sites of enzymes.
Data Summary
Q & A
Q. What are the critical steps and reagents for synthesizing (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione?
- Methodological Answer : Synthesis involves multi-step reactions starting with the preparation of the pyrrolidine-2,3-dione core. Key steps include:
- Substitution : Introducing the 6-methyl-1,3-benzothiazole moiety via nucleophilic substitution using ethyl bromide or sodium ethoxide as a base .
- Condensation : Hydroxy(thiophen-2-yl)methylidene group incorporation via Knoevenagel condensation under acidic conditions (e.g., acetic acid) .
- Purification : Chromatography (silica gel, chloroform/methanol gradient) is essential for isolating the final product in >95% purity .
- Reagents : Ethanol or chloroform as solvents, sodium borohydride for selective reductions, and potassium permanganate for oxidation of side chains .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of substituents (e.g., thiophene vs. benzothiazole protons) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for the pyrrolidine-dione ring) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, critical for distinguishing isomers .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration of the methylidene group) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer : Begin with:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) due to structural similarities with known inhibitors .
- Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µM concentrations .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Optimize Solvent Systems : Replace ethanol with DMF for higher solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Test Pd/C or Wilkinson’s catalyst for hydrogenation steps; monitor via TLC to identify bottlenecks .
- Statistical Design : Apply a Box-Behnken model to analyze temperature, pH, and stirring rate interactions .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with COX-2’s active site (validate with co-crystallization data) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Mutagenesis Studies : Engineer enzyme variants (e.g., COX-2 S530T) to confirm hydrogen bonding with the hydroxy-methylidene group .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in the benzothiazole group) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations can confirm spatial proximity of thiophene and chlorophenyl groups .
- DFT Calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures to detect conformational outliers .
Q. What advanced techniques elucidate the compound’s solid-state behavior?
- Methodological Answer :
- Powder XRD : Analyze crystallinity and polymorphism; use Rietveld refinement for phase quantification .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Re-evaluate Force Fields : Use CHARMM36 instead of AMBER for MD simulations if hydrophobic interactions dominate .
- Metabolite Profiling : LC-MS/MS to identify in situ degradation products (e.g., oxidized thiophene derivatives) that alter activity .
- Plasma Protein Binding Assays : Measure free fraction via ultrafiltration; high binding (>90%) may reduce cellular efficacy .
Q. Why do similar derivatives show opposing trends in solubility and potency?
- Methodological Answer :
- QSAR Modeling : Correlate ClogP values with IC₅₀; derivatives with ClogP 2.5–3.5 balance membrane permeability and aqueous solubility .
- Hansen Solubility Parameters : Optimize co-solvents (e.g., PEG 400) for in vivo formulations .
Research Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
